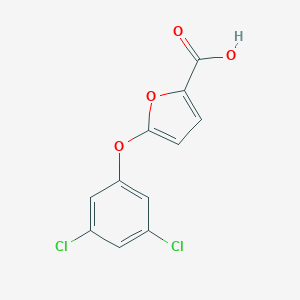

5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C11H6Cl2O4 and its molecular weight is 273.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid (often abbreviated as DCF) is a synthetic compound primarily recognized for its applications in herbicides. However, its biological activity extends beyond agricultural use, encompassing antibacterial, antioxidant, and potential therapeutic properties. This article delves into the compound's biological activities, supported by relevant studies and data.

- Molecular Formula : C11H6Cl2O4

- Molecular Weight : 273.07 g/mol

- Purity : Typically around 95%

Antibacterial Properties

Research indicates that compounds structurally similar to DCF exhibit significant antibacterial activity. For example, a study on furan derivatives demonstrated potent inhibition against Staphylococcus aureus, suggesting that DCF may possess similar properties due to its structural characteristics .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Hydroxymethylfuran-2-carboxylic acid | Staphylococcus aureus | 50 µg/mL |

| Furan-2-carboxylic acid | Escherichia coli | 30 µg/mL |

| DCF | TBD | TBD |

Antioxidant Activity

Chalcone derivatives derived from furan compounds have shown strong antioxidant properties, which may also be applicable to DCF. Antioxidants are crucial in preventing oxidative stress-related cellular damage, making this property particularly valuable in pharmaceuticals .

Herbicidal Activity

As a herbicide, DCF acts by inhibiting specific enzymatic pathways in plants. Its effectiveness against various weed species highlights its potential for agricultural applications. The mechanism typically involves disrupting the synthesis of essential amino acids in target plants.

The exact mechanism of action for DCF is not fully elucidated; however, it is hypothesized that it interacts with specific molecular targets involved in cellular signaling and metabolic pathways. Similar compounds have been shown to modulate protein kinases and transcription factors, leading to altered gene expression and cellular responses .

Study on Antibacterial Efficacy

A study published in PLOS ONE examined the effects of furan-2-carboxylic acids on bacterial swarming and swimming behaviors. The results indicated that these compounds could inhibit motility in bacteria at low concentrations, suggesting a potential application for controlling bacterial growth in various settings .

Research on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of furan derivatives revealed that these compounds could effectively scavenge free radicals, providing insights into their potential use in health supplements and pharmaceuticals aimed at reducing oxidative stress.

Applications in Industry

- Agriculture : Utilized as a herbicide due to its ability to inhibit weed growth.

- Pharmaceuticals : Potential applications as antibacterial and antioxidant agents.

- Polymer Production : Related compounds are used as intermediates in the synthesis of biofuels and biopolymers.

科学研究应用

Agricultural Applications

The primary application of 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid is as a herbicide in agricultural settings. Its herbicidal properties allow it to effectively control unwanted plant growth, making it valuable for crop management.

Herbicidal Mechanism

The herbicidal action is likely attributed to the compound's ability to disrupt specific biochemical pathways within target plants. Similar compounds in the phenoxy acid family exhibit mechanisms that interfere with plant growth regulators, leading to stunted growth or death of weeds.

Chemical Synthesis

Beyond its role as a herbicide, this compound serves as a building block in organic synthesis. Its structure allows for further chemical modifications and reactions, which can lead to the development of more complex molecules.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution Reactions : Utilizing reagents such as potassium carbonate in organic solvents.

- Oxidation and Reduction Processes : Involving common reagents like potassium permanganate and sodium borohydride.

These synthetic routes are essential for producing derivatives that may possess enhanced biological activities or different functionalities.

Potential Biological Activities

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Initial studies suggest potential applications in controlling microbial growth.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving interactions with cellular proteins.

Case Studies and Research Findings

Several studies have documented the effectiveness of herbicides within the phenoxy acid class, including those structurally related to this compound. A review of bioremediation techniques highlights how such compounds can be utilized to manage pesticide residues in agricultural soils:

属性

IUPAC Name |

5-(3,5-dichlorophenoxy)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O4/c12-6-3-7(13)5-8(4-6)16-10-2-1-9(17-10)11(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYLPZDZOMBESB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371090 |

Source

|

| Record name | 5-(3,5-dichlorophenoxy)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-06-2 |

Source

|

| Record name | 5-(3,5-Dichlorophenoxy)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,5-dichlorophenoxy)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。